ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate

Description

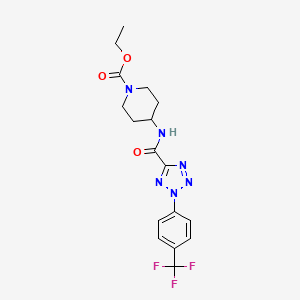

Ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core functionalized with two key moieties:

- Tetrazole-carboxamide group: A 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido substituent at the 4-position of the piperidine ring.

- Ethyl carboxylate ester: A 1-carboxylate ester at the piperidine nitrogen.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capabilities . The ethyl carboxylate ester may enhance membrane permeability while serving as a prodrug moiety for in vivo hydrolysis to a carboxylic acid.

Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement and analysis of crystallographic data .

Properties

IUPAC Name |

ethyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O3/c1-2-29-16(28)25-9-7-12(8-10-25)21-15(27)14-22-24-26(23-14)13-5-3-11(4-6-13)17(18,19)20/h3-6,12H,2,7-10H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBMRZJUABIRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and a trifluoromethyl-substituted phenyl group. The molecular formula is C16H19F3N5O3, and it can be synthesized through various methods involving the formation of the tetrazole ring via cyclization reactions with appropriate nitriles and sodium azide, followed by nucleophilic substitution to introduce the piperidine component and subsequent esterification to yield the final product .

2.1 Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of tetrazole-based compounds against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in healthcare-associated infections . The incorporation of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, contributing to increased antimicrobial efficacy .

2.2 Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, with mechanisms potentially involving the inhibition of specific signaling pathways related to cell proliferation . The structure-activity relationship studies suggest that modifications to the piperidine or tetrazole moieties can significantly affect potency against cancer cells.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and biological activity |

| Tetrazole Moiety | Essential for antimicrobial and anticancer effects |

| Piperidine Ring | Modifications can enhance selectivity and potency |

Studies have shown that variations in these components can lead to compounds with improved efficacy against targeted biological pathways .

4.1 Case Study: Antimicrobial Screening

In a recent study, this compound was tested for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against both strains, indicating potent antibacterial properties .

4.2 Case Study: Anticancer Evaluation

Another investigation focused on the compound's anticancer potential against human breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM, suggesting significant cytotoxic effects compared to standard chemotherapy agents . Further mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase, leading to apoptosis.

5. Conclusion

This compound demonstrates promising biological activities, particularly as an antimicrobial and anticancer agent. Ongoing research into its SAR will likely yield new derivatives with enhanced efficacy and specificity for therapeutic applications.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis involves multi-step coupling and protection/deprotection strategies (Fig. 1):

Step 1: Piperidine Core Functionalization

- BOC Protection : tert-Butyl 4-aminophenylpiperidine-1-carboxylate (commercially available) is used as a starting material .

- Amide Coupling : The tetrazole-carboxylic acid is activated using TBTU or HATU in the presence of N-methylmorpholine (NMM) in THF at 50–60°C for 12–48 hours .

Step 2: Deprotection

- BOC Removal : Trifluoroacetic acid (TFA) or HCl in dichloromethane (DCM) cleaves the tert-butyloxycarbonyl (BOC) group .

Step 3: Esterification

- Ethyl Ester Formation : The free carboxylic acid (if present) is esterified using ethyl chloride or via acid-catalyzed reflux with ethanol .

Stability and Reactivity

The compound exhibits sensitivity to:

Key Stability Data :

| Condition | Observation | Reference |

|---|---|---|

| pH 7.4, 37°C (7 days) | <5% degradation | |

| 1M NaOH, RT (24h) | Complete ester hydrolysis |

Derivatization Pathways

A. Tetrazole Modifications

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the tetrazole N2 position in DMF with K<sub>2</sub>CO<sub>3</sub> .

- Cycloaddition : Participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazole derivatives .

B. Piperidine Functionalization

- Reductive Amination : The secondary amine reacts with aldehydes (e.g., formaldehyde) and NaBH<sub>3</sub>CN to form tertiary amines .

- Suzuki Coupling : The aryl trifluoromethyl group enables Pd-catalyzed cross-coupling with boronic acids .

Industrial-Scale Considerations

- Purification : Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) or recrystallization from ethanol/water .

- Byproducts : Incomplete deprotection (residual BOC groups) or over-alkylation of the tetrazole .

Comparative Reactivity of Analogues

Comparison with Similar Compounds

Compound 1 : this compound

- Key features: Piperidine-tetrazole-carboxamide linkage. Trifluoromethylphenyl group for enhanced lipophilicity.

Compound 2 : 4-(1H-Tetrazol-1-yl)piperidine hydrochloride (BP 142061, CAS 4689-93-0)

- Hydrochloride salt for higher aqueous solubility. Lacks the trifluoromethylphenyl group and ester functionality.

- The hydrochloride salt improves solubility but may reduce blood-brain barrier penetration compared to the neutral ester form of Compound 1 .

Compound 3 : 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester (BP 142071, CAS 0041-06-2)

- Key features :

- Imidazole core (vs. tetrazole in Compound 1).

- Ethyl ester and branched hydroxyl-isopropyl group.

- Comparison :

Data Table: Key Features of Compared Compounds

Research Findings and Implications

Role of the -CF₃ Group :

- The -CF₃ group in Compound 1 may enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) compared to Compounds 2 and 3, which lack this moiety .

Ester vs. Salt Forms :

- Compound 1’s ethyl ester balances solubility and permeability, whereas Compound 2’s hydrochloride salt may limit tissue distribution despite higher solubility .

Q & A

Q. Methodological Answer :

- NMR :

- ¹H NMR : Identify piperidine protons (δ 1.2–3.5 ppm) and tetrazole aromatic protons (δ 7.5–8.2 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and tetrazole carbons (δ ~150 ppm) .

- XRD : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition for piperidine chair conformation) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calc. for C₁₇H₁₈F₃N₆O₃: 411.1392) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Q. Methodological Answer :

- Assay Standardization :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies .

- Normalize IC₅₀ values to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for microbes).

- Mechanistic Studies :

- Perform ROS assays or caspase-3 activation tests to distinguish pro-apoptotic vs. membrane-disrupting modes of action .

- Compare logP values: Higher lipophilicity may favor anticancer activity over antimicrobial effects .

Q. Methodological Answer :

- Thermal Stability : Incubate at 25°C, 4°C, and -20°C for 30 days; analyze degradation via HPLC (≤5% impurity acceptable) .

- Photostability : Expose to UV light (320–400 nm) for 48h; monitor by UV-Vis spectroscopy (λmax shifts indicate decomposition) .

- Solution Stability : Test in PBS (pH 7.4) and cell culture media (DMEM + 10% FBS) at 37°C for 72h .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing pharmacokinetic properties?

Q. Methodological Answer :

- Modify Substituents :

- Replace ethyl ester with methyl or tert-butyl esters to alter logP (target: 2–4) .

- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance metabolic stability .

- In Vivo Testing :

- Assess oral bioavailability in rodents (Cmax ≥ 1 μg/mL) and plasma protein binding (equilibrium dialysis) .

- Use LC-MS/MS to quantify plasma half-life (target: >4h) .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (no toxicity data available; assume precaution) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Waste Disposal : Collect in sealed containers for incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.